2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine
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Overview
Description
2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30124 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-ethyl-3-methyl-1-oxo-2-butenyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom.
Morpholine: A six-membered heterocycle with one nitrogen and one oxygen atom.
Uniqueness
2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
95524-59-7 |
---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-4-11-7-5-6-8-13(11)12(14)9-10(2)3/h9,11H,4-8H2,1-3H3 |
InChI Key |
MNYBIPWPQNMORE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C=C(C)C |
Origin of Product |
United States |
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